![molecular formula C13H15N3O3 B1360975 1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid CAS No. 1035840-33-5](/img/structure/B1360975.png)
1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid
Overview
Description
This compound is a solid substance . It has an empirical formula of C13H15N3O3 and a molecular weight of 261.28 . The compound’s structure includes a 5-methyl[1,3]oxazolo[4,5-b]pyridin-2-yl group attached to a piperidine-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a 5-methyl[1,3]oxazolo[4,5-b]pyridin-2-yl group attached to a piperidine-4-carboxylic acid . The SMILES string representation of the molecule isCC1=CC=C2OC(N3CCC(C(O)=O)CC3)=NC2=N1
. Physical And Chemical Properties Analysis
This compound is a solid substance . It has an empirical formula of C13H15N3O3 and a molecular weight of 261.28 . The InChI key for the compound isFFGPJMMYAXMNPY-UHFFFAOYSA-N
.
Scientific Research Applications
Pharmaceutical Research
The compound is utilized in pharmaceutical research as a reference standard for drug development . Its unique structure is valuable in the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders. The compound’s ability to cross the blood-brain barrier makes it a candidate for the development of central nervous system (CNS) drugs.
Chemical Synthesis
In the field of chemical synthesis, the compound serves as a building block for creating complex molecules . Its reactive sites allow for selective modifications, enabling the synthesis of diverse chemical entities with potential therapeutic applications.
Biochemistry
In biochemistry, the compound is studied for its interaction with biological macromolecules . Understanding its binding affinity and mechanism of action can lead to insights into cellular processes and the development of biochemical assays.
Analytical Chemistry
The compound is used in analytical chemistry as a calibration standard for various analytical techniques . Its well-defined structure and properties ensure accurate and precise measurements in quantitative analysis.
Anti-Fibrotic Research
There is ongoing research into the anti-fibrotic activity of the compound . Its potential to inhibit fibrosis makes it a subject of interest in the study of chronic diseases such as liver cirrhosis and pulmonary fibrosis.
properties
IUPAC Name |
1-(5-methyl-[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8-2-3-10-11(14-8)15-13(19-10)16-6-4-9(5-7-16)12(17)18/h2-3,9H,4-7H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGPJMMYAXMNPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=N2)N3CCC(CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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